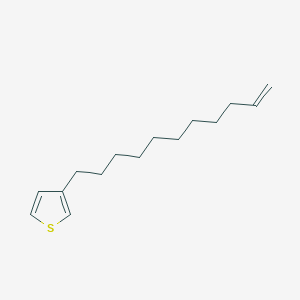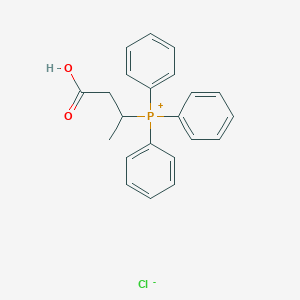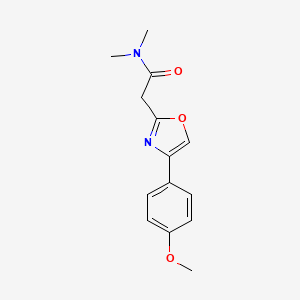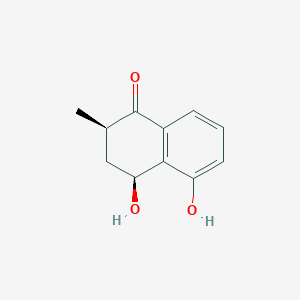
(2R,4S)-4,5-Dihydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-4,5-Dihydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one is a chiral organic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes two hydroxyl groups and a methyl group attached to a dihydronaphthalene core. The stereochemistry of the compound is defined by the (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4,5-Dihydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of a precursor naphthalene derivative, followed by selective hydroxylation and methylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-4,5-Dihydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce tetrahydronaphthalenes.
Aplicaciones Científicas De Investigación
(2R,4S)-4,5-Dihydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2R,4S)-4,5-Dihydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with active sites, while the dihydronaphthalene core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4S)-4,5-Dihydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one: Unique due to its specific stereochemistry and functional groups.
4-Hydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks one hydroxyl group, leading to different reactivity and applications.
2-Methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks both hydroxyl groups, resulting in significantly different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
188350-12-1 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(2R,4S)-4,5-dihydroxy-2-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-4,6,9,12-13H,5H2,1H3/t6-,9+/m1/s1 |
Clave InChI |
VTKLUUKPBDWFKD-MUWHJKNJSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](C2=C(C1=O)C=CC=C2O)O |
SMILES canónico |
CC1CC(C2=C(C1=O)C=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


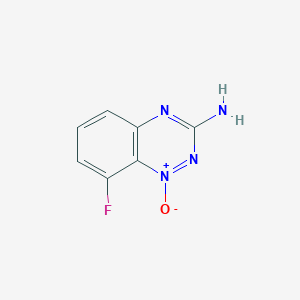
![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)
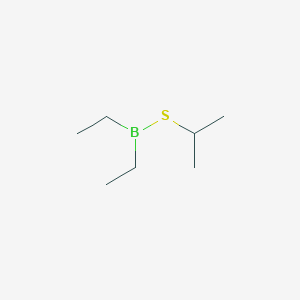

![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)
![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)

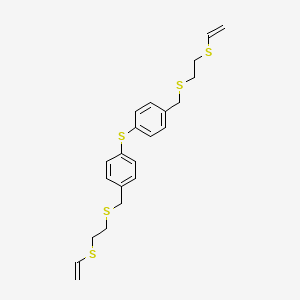
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
